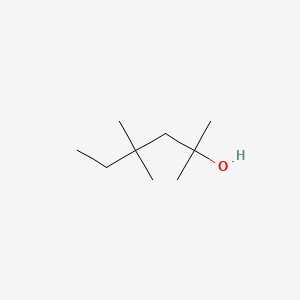
2,4,4-Trimethylhexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethylhexan-2-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain with three methyl groups attached. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylhexan-2-ol can be synthesized through several methods. One common approach involves the hydration of 2,4,4-trimethylhexene. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond, resulting in the formation of the alcohol.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2,4,4-trimethylhexanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone to the corresponding alcohol.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form 2,4,4-trimethylhexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form 2,4,4-trimethylhexane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 2,4,4-Trimethylhexanone.
Reduction: 2,4,4-Trimethylhexane.
Substitution: Various halides and other substituted derivatives.
Scientific Research Applications
2,4,4-Trimethylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It is investigated for its potential use in pharmaceutical formulations.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylhexan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of metabolites that can exert various effects.
Comparison with Similar Compounds
2,4,4-Trimethylhexan-2-ol can be compared with other similar compounds, such as:
2,4,4-Trimethylhexane: A hydrocarbon with a similar structure but lacking the hydroxyl group.
2,2,4-Trimethylhexane: Another isomer with a different arrangement of methyl groups.
2,4,5-Trimethylhexan-2-ol: A similar alcohol with an additional methyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its isomers and other related compounds.
Properties
CAS No. |
66793-91-7 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
2,4,4-trimethylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-6-8(2,3)7-9(4,5)10/h10H,6-7H2,1-5H3 |
InChI Key |
QMEHJTXRYVSFES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)
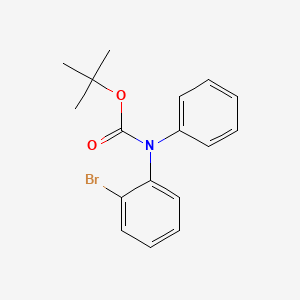

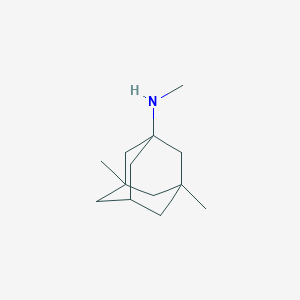
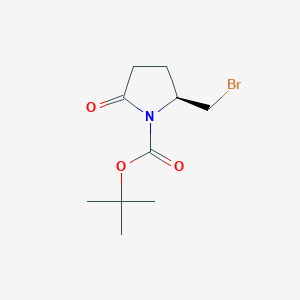
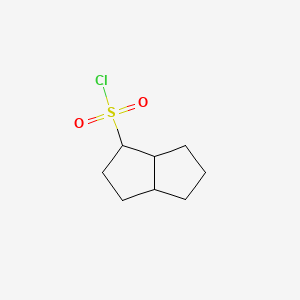
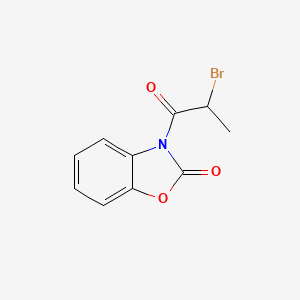
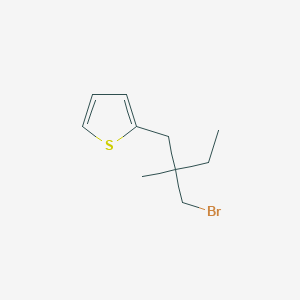
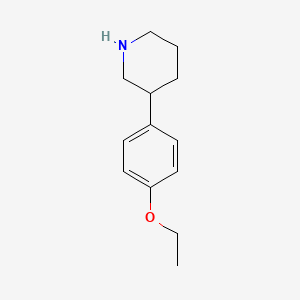
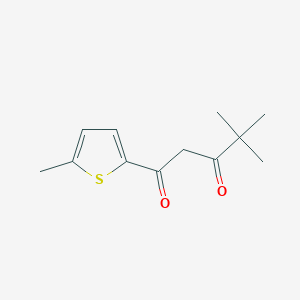
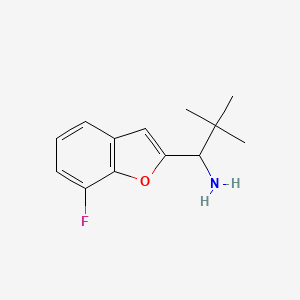
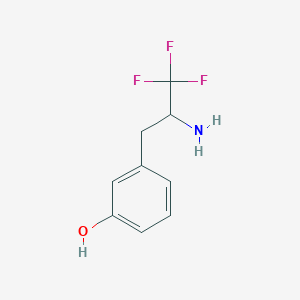
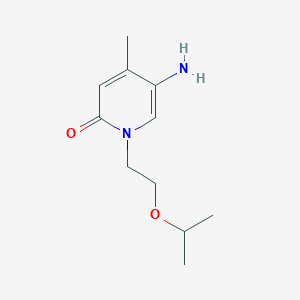
![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)
